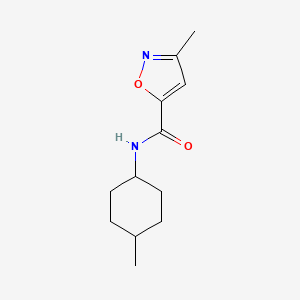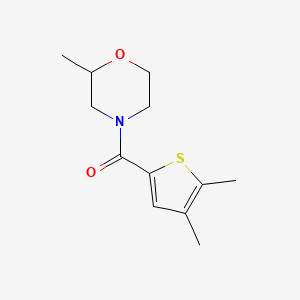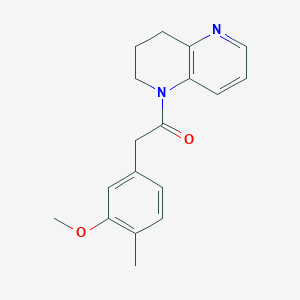
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as EMM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMM is a synthetic compound that is structurally similar to other compounds such as ketamine and phencyclidine (PCP). EMM has been shown to have potential applications in the field of neuroscience, as well as in the study of pain and addiction.
Mechanism of Action
The exact mechanism of action of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound acts on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating the activity of the NMDA receptor, this compound may be able to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that have been used in neuroscience research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of this compound. Additionally, this compound has not been extensively studied in humans, which means that its potential side effects and long-term effects are not well known.
Future Directions
There are a number of future directions that could be explored in the study of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate its effects on the NMDA receptor and other neurotransmitter systems in the brain. This could help to better understand its mechanism of action and its potential applications in the treatment of depression and anxiety.
Another future direction is to explore the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of these diseases.
Finally, future research could focus on developing new synthetic compounds that are structurally similar to this compound, but with improved pharmacological properties. This could help to improve the efficacy and safety of these compounds, and could lead to the development of new treatments for a variety of neurological disorders.
Synthesis Methods
The synthesis of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 5-ethylthiophene-2-carboxylic acid with 2-methylmorpholine and thionyl chloride. The resulting product is then treated with methylamine to yield this compound.
Scientific Research Applications
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potential applications in the field of neuroscience. Specifically, this compound has been studied as a potential treatment for depression and anxiety disorders. In a study published in the Journal of Psychopharmacology, this compound was shown to have antidepressant effects in rats, suggesting that it may have potential as a treatment for depression in humans.
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-4-5-11(16-10)12(14)13-6-7-15-9(2)8-13/h4-5,9H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMEEZUUOPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)




![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

